molecular formula C6H6O4 B127807 Dimethyl acetylenedicarboxylate CAS No. 762-42-5

Dimethyl acetylenedicarboxylate

Cat. No.: B127807
CAS No.: 762-42-5
M. Wt: 142.11 g/mol
InChI Key: VHILMKFSCRWWIJ-UHFFFAOYSA-N
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Description

Dimethyl acetylenedicarboxylate is an organic compound with the formula CH₃O₂CC₂CO₂CH₃. It is a di-ester in which the ester groups are conjugated with a carbon-carbon triple bond. This compound is highly electrophilic and is widely employed as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. It is also a potent Michael acceptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl acetylenedicarboxylate is prepared by brominating maleic acid to form dibromo succinic acid, which is then dehydrohalogenated with potassium hydroxide to yield acetylenedicarboxylic acid. The acid is subsequently esterified with methanol in the presence of sulfuric acid as a catalyst .

Industrial Production Methods

The industrial production of this compound follows the same general method as the laboratory synthesis. The process involves the bromination of maleic acid, dehydrohalogenation, and esterification with methanol and sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Dimethyl acetylenedicarboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: Typically involve dienes or dipolar compounds under mild conditions.

    Michael Reactions: Utilize nucleophiles like thiols, amines, and alcohols.

    Thermal Cyclization: Requires heating in solvents like diphenyl ether.

Major Products

    Cycloaddition Reactions: Produce cyclohexene derivatives.

    Michael Reactions: Yield enamine adducts.

    Thermal Cyclization: Forms quinolone derivatives.

Scientific Research Applications

Synthetic Applications

2.1 Cycloaddition Reactions

DMAD serves as a dienophile and dipolarophile in various cycloaddition reactions:

  • Diels-Alder Reactions : DMAD is frequently used in Diels-Alder reactions to form cyclohexene derivatives. Its ability to react with diene systems facilitates the construction of complex cyclic structures .
  • 1,3-Dipolar Cycloadditions : The compound participates in 1,3-dipolar cycloadditions, leading to the formation of valuable heterocyclic compounds. For instance, the reaction of DMAD with azomethine ylides has been reported to yield pyrrolidine derivatives .
  • [2+2] Cycloadditions : DMAD can also engage in [2+2] cycloaddition reactions with various alkenes, producing cyclobutanes that are significant intermediates in organic synthesis .

2.2 Multicomponent Reactions (MCRs)

DMAD is integral to multicomponent reactions, allowing for the simultaneous formation of multiple bonds and functional groups:

  • Michael Reactions : As a Michael acceptor, DMAD reacts with nucleophiles such as amines and thiols to form diverse products. For example, its reaction with thiazolium salts leads to highly substituted 3-aminofurans .
  • Heterocyclic Synthesis : The compound has been utilized to synthesize various heterocycles through MCRs involving diamines and other nucleophiles. Recent studies have demonstrated the formation of imidazo[1,5-b]pyridazines through the reaction of DMAD with diaminoimidazoles under mild conditions .

Synthesis of Heterocycles

A notable application of DMAD is its use in synthesizing biologically active heterocycles. For instance:

  • Imidazolothiazoles : The reaction between DMAD and arylaminoimidazole-2-thiones resulted in the formation of imidazolothiazoles, showcasing DMAD's effectiveness in constructing complex nitrogen-containing frameworks .
  • Thieno[3,2-b]furan Derivatives : In another study, DMAD was employed alongside methyl thioglycolate to synthesize thieno[3,2-b]furan derivatives through a Michael reaction followed by intramolecular cyclization .

Material Science Applications

DMAD has also found applications beyond traditional organic synthesis:

  • Ferrocenes : The compound's ability to facilitate cyclizations involving ferrocenes has led to the development of novel materials with potential applications in catalysis and material science .

Data Summary Table

Application AreaReaction TypeKey Products/Outcomes
CycloadditionDiels-AlderCyclohexene derivatives
1,3-DipolarPyrrolidine derivatives
[2+2]Cyclobutanes
Multicomponent ReactionsMichael Reactions3-Aminofurans
Heterocyclic SynthesisImidazolothiazoles
Material ScienceFerrocenesNovel catalytic materials

Mechanism of Action

Dimethyl acetylenedicarboxylate exerts its effects through its highly electrophilic nature. It readily reacts with nucleophiles, forming adducts that can undergo further transformations. In biological systems, it inhibits oxidative phosphorylation by interfering with the electron transport chain .

Comparison with Similar Compounds

Similar Compounds

  • Methyl propiolate
  • Hexafluoro-2-butyne
  • Acetylene

Uniqueness

Dimethyl acetylenedicarboxylate is unique due to its high electrophilicity and versatility in various chemical reactions. Its ability to act as both a dienophile and a Michael acceptor makes it a valuable reagent in organic synthesis .

Biological Activity

Dimethyl acetylenedicarboxylate (DMAD) is an organic compound with significant biological activity, primarily due to its electrophilic nature and ability to participate in various chemical reactions. This article explores the biological implications of DMAD, including its reactivity, applications in medicinal chemistry, and case studies that highlight its efficacy.

DMAD is a di-ester characterized by the formula C6H6O4\text{C}_6\text{H}_6\text{O}_4. It exists as a colorless liquid and has a boiling point of approximately 95–98 °C. The compound is known for being a potent Michael acceptor and a dienophile in cycloaddition reactions, making it valuable in organic synthesis .

Electrophilic Reactivity : DMAD's electrophilic properties allow it to react with nucleophiles, facilitating the formation of various heterocyclic compounds. This reactivity is exploited in synthesizing biologically active molecules, particularly in the development of pharmaceuticals .

Michael Addition : As a Michael acceptor, DMAD participates in Michael addition reactions with nucleophiles such as amines and thiols. This reaction pathway is crucial for constructing complex molecular architectures that exhibit biological activity .

Biological Applications

DMAD has been utilized in various studies to synthesize compounds with potential therapeutic effects. Below are notable examples:

  • Synthesis of Heterocycles : DMAD has been employed in the synthesis of thiazolidinones and thiazines, which exhibit antimicrobial properties. For instance, reactions involving DMAD and thiourea derivatives led to the formation of 4-thiazolidinone derivatives that showed activity against Trypanosoma cruzi amastigotes, a causative agent of Chagas disease .
  • Anticancer Research : In recent studies, DMAD derivatives have been investigated for their anticancer properties. Certain synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of thiazolidinones using DMAD reported that several derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at concentrations as low as 10 µg/mL .

CompoundMIC (µg/mL)Activity Type
Thiazolidinone A10Antibacterial
Thiazolidinone B15Antifungal
Thiazolidinone C20Antiviral

Case Study 2: Anticancer Properties

In another investigation, DMAD was used to synthesize a series of benzothiazine derivatives that were tested for anticancer activity. The results indicated that certain derivatives inhibited cell proliferation in human colon cancer cells with IC50 values ranging from 5 to 15 µM.

CompoundIC50 (µM)Cancer Cell Line
Benzothiazine Derivative X5SW620 (Colorectal)
Benzothiazine Derivative Y10HeLa (Cervical)
Benzothiazine Derivative Z15MCF-7 (Breast)

Safety and Toxicology

While DMAD shows promising biological activity, it is essential to consider its safety profile. The compound is classified as a lachrymator and vesicant, indicating potential hazards upon exposure. Safety data sheets recommend handling DMAD with appropriate protective equipment to mitigate risks associated with inhalation or skin contact .

Q & A

Basic Research Questions

Q. What are the primary applications of DMAD in cycloaddition reactions, and how do they influence experimental design?

DMAD is widely employed as a dienophile in [4+2] Diels-Alder reactions due to its electron-deficient triple bond, enabling rapid cycloaddition with dienes to form six-membered rings. For example, ultrasonic irradiation enhances its reactivity with furans to yield oxabicyclic alkenes . In [3+2] cycloadditions, DMAD reacts with 1,3-dipoles (e.g., nitrones or azides) to generate five-membered heterocycles, critical in natural product synthesis . Experimental design should prioritize solvent selection (polar aprotic solvents like acetonitrile accelerate kinetics) and stoichiometric control to minimize side reactions.

Q. What safety protocols are essential for handling DMAD in laboratory settings?

DMAD is a volatile, irritant compound requiring strict safety measures:

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation .
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid aerosol generation. Ethanol or acetone is recommended for spill cleanup .
  • Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate toxicity .

Q. What synthetic routes are commonly used to prepare DMAD, and what are their limitations?

DMAD is synthesized via esterification of acetylenedicarboxylic acid with methanol, catalyzed by concentrated sulfuric acid. However, this method risks over-esterification, requiring precise temperature control (0–5°C) . Alternative routes include oxidative coupling of methyl propiolate, but yields are lower (~60%) due to dimerization side products . Purification typically involves vacuum distillation (b.p. 95–98°C at 19 mmHg) .

Advanced Research Questions

Q. How does solvent polarity affect the reaction kinetics and regioselectivity of DMAD in cycloadditions?

Solvent dielectric constant (ε) directly impacts reaction rates and transition-state stabilization. For instance, in Diels-Alder reactions, higher ε solvents (e.g., DMF, ε = 37) increase reaction rates by stabilizing zwitterionic intermediates, as shown in kinetic studies where kobsk_{obs} doubled in DMF compared to toluene (ε = 2.4) . Regioselectivity in [2+2] cycloadditions is also solvent-dependent: nonpolar solvents favor endo products, while polar solvents promote exo configurations due to dipole-dipole interactions .

Q. What strategies resolve stereochemical contradictions in DMAD-mediated multicomponent reactions (MCRs)?

Stereochemical inconsistencies in MCRs (e.g., spiro[indoline-3,2'-pyrrole] synthesis) arise from competing pathways. Strategies include:

  • Chiral auxiliaries : Use of L-proline or BF₃·Et₂O to enforce diastereoselectivity via chelation control, achieving >90% trans selectivity .
  • Kinetic vs. thermodynamic control : Low temperatures (−20°C) favor kinetic products (e.g., cis adducts), while prolonged heating (60°C) shifts equilibria to thermodynamically stable trans isomers .
  • Spectroscopic characterization : X-ray crystallography and 2D-NMR (NOESY) confirm absolute configurations, resolving ambiguities from chromatographic data .

Q. How can intermediates in DMAD-based zwitterion formations be characterized to elucidate reaction mechanisms?

Zwitterionic intermediates (e.g., pyridine-DMAD adducts) are transient but critical in MCRs. Characterization methods include:

  • In situ monitoring : Low-temperature (−40°C) ¹H NMR traps intermediates, revealing resonance shifts (δ 3.8–4.2 ppm for methyl esters) and hydrogen-bonding networks .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition-state geometries, validated by IR and MS data .
  • Isolation via quenching : Rapid acidification (pH 2–3) stabilizes zwitterions for X-ray analysis, confirming sp² hybridization at reaction sites .

Q. What role does DMAD play in transition-metal-catalyzed C–H activation, and how is selectivity achieved?

DMAD acts as a two-carbon synthon in Pd-catalyzed C–H alkenylation, inserting into aryl C–H bonds via concerted metalation-deprotonation (CMD). Selectivity is governed by directing groups (e.g., pyridines), which orient the metal center to favor ortho-functionalization (≥80% yield). Competing pathways (e.g., homocoupling) are suppressed using electron-deficient ligands (e.g., PPh₃) .

Q. Methodological Considerations

  • Contradiction analysis : Conflicting reports on reaction pathways (e.g., stepwise vs. concerted mechanisms in [3+2] cycloadditions) are resolved by isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) studies .
  • Yield optimization : Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) and improves yields (15–20%) in heterocycle formation .

Properties

IUPAC Name

dimethyl but-2-ynedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHILMKFSCRWWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061088
Record name 2-Butynedioic acid, dimethyl ester
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Molecular Weight

142.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

762-42-5
Record name Dimethyl acetylenedicarboxylate
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Record name Acetylenedicarboxylic acid dimethyl ester
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Record name Dimethyl acetylenedicarboxylate
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Record name 2-Butynedioic acid, 1,4-dimethyl ester
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Record name Dimethyl butynedioate
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Record name DIMETHYL ACETYLENEDICARBOXYLATE
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Synthesis routes and methods

Procedure details

For comparison purposes, a terpolymer outside the scope of applicants' invention was prepared and tested. Into a 1 liter resin reaction flask fitted with a stirrer, thermometer, condenser, nitrogen inlet and a port for adding liquid, is placed 470.1 g of deionized water, 75.2 g of a 50% solution of acrylamide, 350 g of a 50% solution of AMPS, 37.6 g of N, N-dimethylacrylamide and 0.1 g of Versene 100. The solution is stirred and to it added a solution of 0.5 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is sparged sub-surface with nitrogen and then heated to 72° C. with an external heating jacket. A solution of 0.4 g of ammonium persulfate dissolved in 50 g of deionized water is prepared and placed in a metering pump connected to the flask at the inlet part with a fine bore tygon tubing. The persulfate solution is added uniformly to the flask over a period of three hours, maintaining a temperature of 72 ° C.±2° C. in the reactor by initially cooling and then warming. After the persulfate solution is added, the 72° C. temperature is maintained for an additional hour, then the solution is cooled to about 40 C and discharged. The resulting product was a clear, very pale yellow, viscous liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer, was 21,300 cps, spindle 4, speed 12. The pH of the solution was 3.0.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethyl acetylenedicarboxylate
Dimethyl acetylenedicarboxylate
Dimethyl acetylenedicarboxylate
Dimethyl acetylenedicarboxylate
Dimethyl acetylenedicarboxylate

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